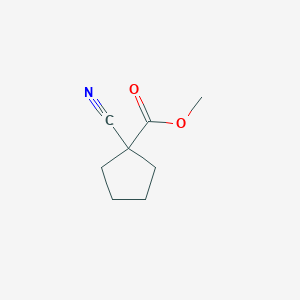
Thietane-3-carboxylic acid
Übersicht
Beschreibung
Thietane-3-carboxylic acid, also known as TCA, is a compound with the empirical formula C4H6O2S . It has a molecular weight of 118.15 .
Synthesis Analysis
Thietanes, including Thietane-3-carboxylic acid, can be synthesized through various methods such as inter- and intramolecular nucleophilic thioetherifications, photochemical [2 + 2] cycloadditions, ring expansions and contractions, nucleophilic cyclizations, and some miscellaneous methods . A simple 3-mercaptomethyl-2-oxetanone can undergo rearrangement in the presence of aqueous base to give the corresponding thietane-3-carboxylic acid .Molecular Structure Analysis
The molecular structure of Thietane-3-carboxylic acid consists of a three-membered ring containing a sulfur atom, a carboxyl group, and an ethylene bridge.Chemical Reactions Analysis
Carboxylic acids, including Thietane-3-carboxylic acid, can undergo various reactions. These include reactions involving the O−H bond (such as acid dissociation and solvolytic reactions), reactions at the carbonyl bond (most of which involve attack by a nucleophile on the carbonyl carbon with subsequent cleavage of a C−O bond), decarboxylation (reactions in which the R−C bond is broken in such a way that CO2 is lost and R−H is formed), and substitution on the R group .Physical And Chemical Properties Analysis
Carboxylic acids, including Thietane-3-carboxylic acid, are weak acids with acidity constants, Ka, being approximately 10−5 . They are many orders of magnitude stronger than the corresponding alcohols .Wissenschaftliche Forschungsanwendungen
Carboxylic acids are versatile organic compounds used in various fields such as organic synthesis, nanotechnology, and polymers . They can be natural or synthetic, and can be extracted or synthesized . They are highly polar and active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
-
Organic Synthesis : Carboxylic acids are used in the obtaining of small molecules and macromolecules . They are active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
-
Nanotechnology : Carboxylic acids are used in the modification of the surface of metallic nanoparticles and nanostructures such as carbon nanotubes and graphene . They promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
-
Polymers : Carboxylic acids are used in the synthesis of synthetic or natural polymers . They are also used as monomers, additives, catalysts, etc .
-
Food Industry : Some carboxylic acids, such as citric acid, lactic acid, or fumaric acid are produced from by fermentation and are applied in the food industry .
-
Organometallic Reagents : Carboxylic acids can react with organometallic reagents to form aldehydes, ketones, and carboxylic acid derivatives .
-
Alkylation of Acetylide Anions : Carboxylic acids can undergo alkylation reactions with acetylide anions .
-
Alkylation of Enolate Anions : Carboxylic acids can undergo alkylation reactions with enolate anions .
-
Claisen and Aldol Condensations : Carboxylic acids can undergo Claisen and aldol condensation reactions .
-
Friedel-Crafts Alkylation : Carboxylic acids can undergo Friedel-Crafts alkylation reactions .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
thietane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2S/c5-4(6)3-1-7-2-3/h3H,1-2H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIPXAVHQNFRNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632065 | |
| Record name | Thietane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thietane-3-carboxylic acid | |
CAS RN |
765-55-9 | |
| Record name | Thietane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | thietane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(5-Amino-2-pyridinyl)(methyl)amino]-1-ethanol](/img/structure/B1324254.png)






![methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1324266.png)
